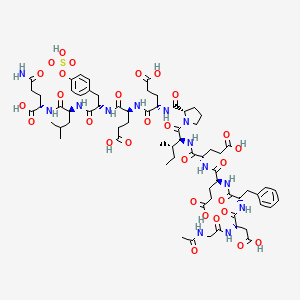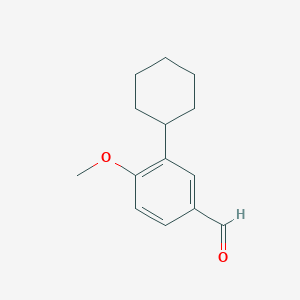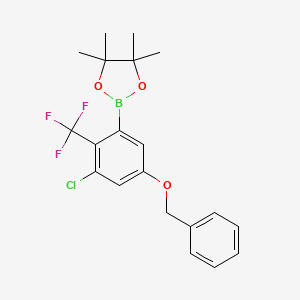
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a trifluoromethyl group attached to a phenyl ring, along with a dioxaborolane moiety. These structural features impart distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with an appropriate phenol derivative under basic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The next step involves the introduction of the chloro and trifluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane moiety by reacting the substituted phenyl compound with a boronic acid derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the investigation of specific biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the benzyloxy, chloro, and trifluoromethyl groups can influence the compound’s reactivity and binding properties, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of substituents. Similar compounds include:
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)boronic acid: This compound shares the benzyloxy, chloro, and trifluoromethyl groups but lacks the dioxaborolane moiety.
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)phenol: This compound has a phenol group instead of the dioxaborolane moiety.
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)benzaldehyde: This compound contains an aldehyde group in place of the dioxaborolane moiety.
The presence of the dioxaborolane moiety in this compound imparts unique chemical properties and reactivity, making it distinct from these similar compounds.
Eigenschaften
Molekularformel |
C20H21BClF3O3 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
2-[3-chloro-5-phenylmethoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BClF3O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(11-16(22)17(15)20(23,24)25)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
KUSTWFZPTJSSSP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
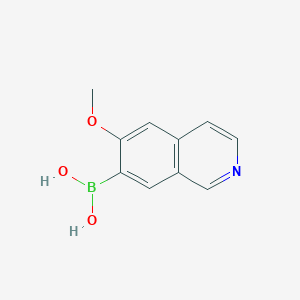

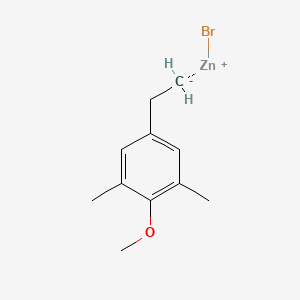

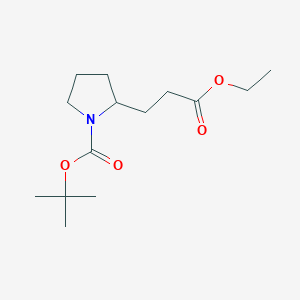
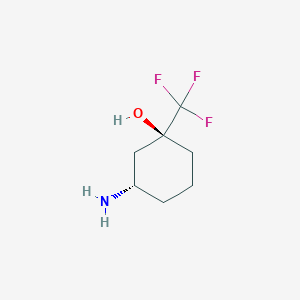

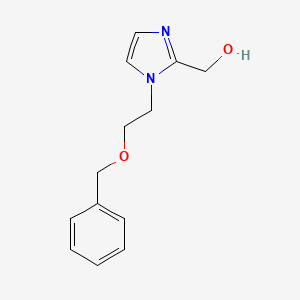
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
